p-Tolyl acetate
Overview
Description
p-Tolyl acetate, also known as 4-methylphenyl acetate, is an organic compound with the molecular formula C9H10O2. It is a colorless liquid with a fruity odor and is commonly used in the fragrance industry. The compound consists of a tolyl group attached to an acetate group and is soluble in organic solvents such as ethanol and ether, but has limited solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Tolyl acetate can be synthesized through the acetylation of p-cresol (4-methylphenol) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the esterification process. The reaction can be represented as follows: [ \text{C}_7\text{H}_8\text{O} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}9\text{H}{10}\text{O}_2 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the same acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The mixture is typically washed with water to remove any residual acid and then distilled to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form p-toluic acid or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of p-tolyl alcohol.
Substitution: The compound can participate in substitution reactions, such as the Fries rearrangement, where it is converted to acyl phenols in the presence of catalysts like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Catalysts like AlCl3 or BF3 are used in the Fries rearrangement.
Major Products:
Oxidation: p-Toluic acid.
Reduction: p-Tolyl alcohol.
Substitution: Acyl phenols.
Scientific Research Applications
p-Tolyl acetate has various applications in scientific research and industry:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other chemical compounds.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Widely used in the fragrance industry for its pleasant odor and in the production of perfumes, colognes, and other scented products
Mechanism of Action
The mechanism of action of p-Tolyl acetate primarily involves its ability to undergo esterification and acetylation reactions. In the fragrance industry, its mechanism of action is related to its ability to emit a pleasant fruity odor. The compound interacts with olfactory receptors, triggering a sensory response that is perceived as a fruity scent .
Comparison with Similar Compounds
p-Cresyl acetate: Similar in structure but with different functional groups.
m-Tolyl acetate: An isomer with the methyl group in the meta position.
o-Tolyl acetate: An isomer with the methyl group in the ortho position.
Uniqueness: p-Tolyl acetate is unique due to its specific structural arrangement, which gives it distinct chemical properties and applications. Its fruity odor makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(4-methylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJJKTLOZJAGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046567 | |
Record name | 4-Tolyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid, strong floral odour | |
Record name | p-Tolyl acetate | |
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URL | https://haz-map.com/Agents/21602 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | p-Tolyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/578/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
208.00 to 212.00 °C. @ 760.00 mm Hg | |
Record name | p-Tolyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly soluble in water; soluble in oils, miscible (in ethanol) | |
Record name | p-Tolyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/578/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.044-1.052 | |
Record name | p-Tolyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/578/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.16 [mmHg] | |
Record name | p-Tolyl acetate | |
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CAS No. |
140-39-6 | |
Record name | 4-Methylphenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Cresyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tolyl acetate | |
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Record name | p-Tolyl acetate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43244 | |
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Record name | Acetic acid, 4-methylphenyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Tolyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046567 | |
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Record name | p-tolyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.922 | |
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Record name | P-CRESYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42I5PWW20C | |
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Record name | p-Tolyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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